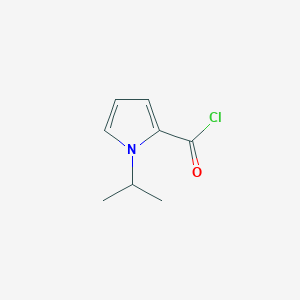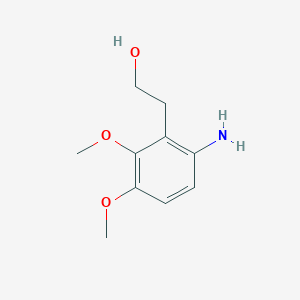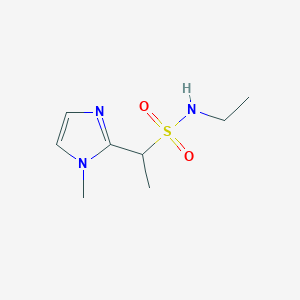
3-Butenylzincbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butenylzincbromide is an organozinc compound with the molecular formula C4H7BrZn. It is a colorless liquid that is soluble in organic solvents such as tetrahydrofuran (THF). This compound is primarily used as a nucleophilic reagent in organic synthesis, particularly in substitution and addition reactions .
准备方法
Synthetic Routes and Reaction Conditions: 3-Butenylzincbromide can be synthesized through the reaction of 3-butenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to maintain its stability .
化学反应分析
Types of Reactions: 3-Butenylzincbromide undergoes various types of reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halide ions in organic substrates.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It is used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halide substrates and are carried out in THF.
Addition Reactions: Often involve aldehydes or ketones as substrates.
Cross-Coupling Reactions: Require palladium or nickel catalysts and are performed under inert conditions.
Major Products:
Substitution Reactions: Produce substituted alkenes.
Addition Reactions: Yield alcohols.
Cross-Coupling Reactions: Form complex organic molecules with new carbon-carbon bonds.
科学研究应用
3-Butenylzincbromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 3-butenylzincbromide involves its role as a nucleophile. It donates electrons to electrophilic centers in substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction it is involved in, such as forming carbon-carbon bonds in cross-coupling reactions .
相似化合物的比较
- n-Propylzinc Bromide
- 2-Propylzinc Bromide
- Octylmagnesium Bromide
- Ethnylmagnesium Bromide
Comparison: 3-Butenylzincbromide is unique due to its ability to participate in a wide range of reactions, particularly in forming carbon-carbon bonds through cross-coupling reactions. Its structure allows for versatile applications in organic synthesis, making it a valuable reagent compared to other organozinc and organomagnesium compounds .
属性
分子式 |
C4H7BrZn |
|---|---|
分子量 |
200.4 g/mol |
IUPAC 名称 |
zinc;but-1-ene;bromide |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
InChI 键 |
BFFDFNINBXPQIU-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CC=C.[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)




![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)


![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
